molecular formula C18H22N2O B2665279 N-(1-Cyanocyclohexyl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide CAS No. 2134173-39-8

N-(1-Cyanocyclohexyl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide

Cat. No. B2665279
CAS RN: 2134173-39-8
M. Wt: 282.387
InChI Key: BKRWBPXQHMNYMP-UHFFFAOYSA-N
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Description

“N-(1-Cyanocyclohexyl)cyclopropanecarboxamide” is a compound with the CAS Number: 1251240-42-2 . It has a molecular weight of 192.26 .


Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic methods. For cycloalkanes, proton NMR spectra are very useful . Chain-branching and ring-substitution normally cause quite large chemical-shift changes, and it is not uncommon to observe C13 shifts in cycloalkanes spanning 35ppm .


Chemical Reactions Analysis

The rates of formation of “N-(1-cyanocyclohexyl)-pentamethyleneketenimine” from “1,1’-azocyanocyclohexane” have been studied . The initial rate of formation is significantly decreased in the presence of radical scavengers .


Physical And Chemical Properties Analysis

“N-(1-Cyanocyclohexyl)cyclopropanecarboxamide” is a powder stored at room temperature . Its molecular weight is 192.26 .

Mechanism of Action

The mechanism of action of a compound depends on its chemical structure and the type of reaction it undergoes. In the case of “N-(1-cyanocyclohexyl)-pentamethyleneketenimine”, it’s believed that one path for the formation of the compound is by primary recombination of pairs of cyanocyclohexyl radicals in the solvent cage and the other is by coupling of radicals which have been separated from their original partners by diffusion .

Safety and Hazards

The safety data sheet for “N-(1-Cyanocyclohexyl)acetamide” suggests avoiding dust formation and breathing mist, gas, or vapors . It also recommends using personal protective equipment and ensuring adequate ventilation .

properties

IUPAC Name

N-(1-cyanocyclohexyl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O/c19-13-18(10-4-1-5-11-18)20-17(21)16-9-8-14-6-2-3-7-15(14)12-16/h8-9,12H,1-7,10-11H2,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKRWBPXQHMNYMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(C#N)NC(=O)C2=CC3=C(CCCC3)C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-Cyanocyclohexyl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide

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